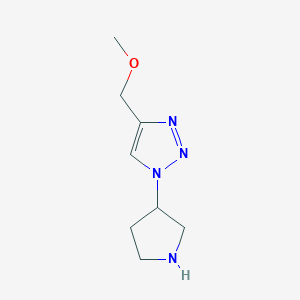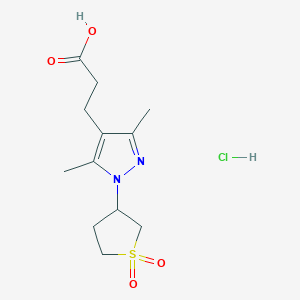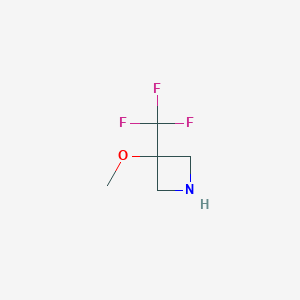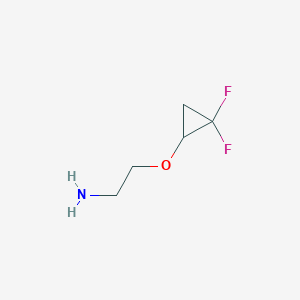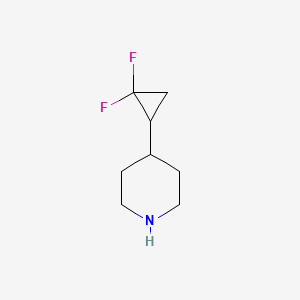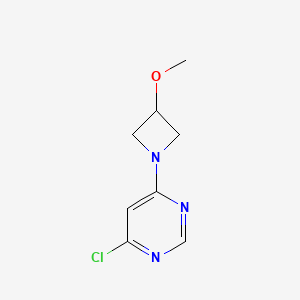
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
説明
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine includes a pyrimidine ring substituted with a chloro group at the 4-position and a 3-methoxyazetidin-1-yl group at the 6-position .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is 199.64 g/mol. Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .科学的研究の応用
Antifungal and Antimicrobial Applications
Pyrimidine derivatives have been synthesized and tested for their biological activities, including antifungal and antimicrobial effects. For instance, novel pyrazolone derivatives attached to a pyrimidine moiety were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, showcasing the versatility of pyrimidine-based compounds in drug discovery (R. V. Antre et al., 2011). Additionally, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were investigated for their antifungal effects against important types of fungi, highlighting the potential of pyrimidine derivatives in developing new antifungal agents (N. N. Jafar et al., 2017).
Structural and Chemical Studies
Pyrimidine derivatives also play a significant role in structural and chemical studies. The crystallization and structural analysis of aminopyrimidine fragments, for example, contribute to our understanding of molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (A. Rajam et al., 2017).
Environmental and Biological Degradation
The degradation of environmental pollutants by microbial action is another area where pyrimidine derivatives have been researched. A study on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, utilized a compound structurally related to 4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine, illustrating the role of such compounds in understanding and enhancing bioremediation processes (Seema B. Sharma et al., 2012).
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives are key intermediates in the synthesis of a wide array of heterocyclic compounds with potential chemotherapeutic use. The synthesis of pyrimido[4,5-d]pyrimidinedithiones, for example, indicates the potential of pyrimidine-based compounds in the development of new therapeutic agents (V. Snieckus et al., 2014).
作用機序
While the specific mechanism of action for 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is not mentioned in the search results, pyrimidines in general have been shown to exhibit a range of pharmacological effects. These effects are often attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-13-6-3-12(4-6)8-2-7(9)10-5-11-8/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPJRHKRPYKFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
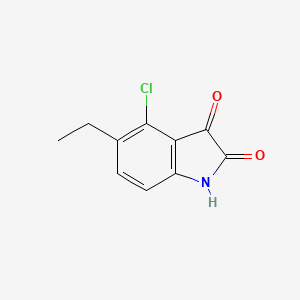
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)
